N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Quinazolinone derivatives, similar in structure to N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide, have been synthesized and found effective as antimicrobial agents. Studies have shown these compounds exhibit in vitro antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Antiviral Applications
- Research on quinoline-based heterocyclic systems, related to the compound , indicates potential antiviral activity. Certain synthesized compounds have been found effective against infectious bursal disease virus (IBDV) in chicken embryos, suggesting their use in vaccine production (Kaddah et al., 2021).
Anti-inflammatory and Analgesic Applications
- Synthesized derivatives of quinazolinone, structurally similar to the compound of interest, have been evaluated for their anti-inflammatory and analgesic properties. Some of these compounds have shown significant potential in this regard (Farag et al., 2012).
Anticancer Applications
- Studies on quinoline derivatives have also explored their anticancer potential. Certain synthesized compounds, structurally akin to this compound, have been tested and shown anticancer activity against specific cell lines, such as the breast cancer MCF-7 cell line (Gaber et al., 2021).
Applications in Heterocyclic Synthesis
- Quinazolinone and its derivatives play a significant role in the synthesis of various heterocyclic compounds. They are used as key intermediates in synthesizing a wide range of heterocyclic structures, which have diverse pharmacological applications (Martins et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in cancer research .
Mode of Action
This inhibition disrupts the normal functioning of the cell cycle and DNA repair mechanisms, leading to cell death .
Biochemical Pathways
Given its target, it is likely involved in thecell cycle regulation and DNA repair pathways .
Result of Action
The inhibition of Chk1 by this compound leads to disruption of the cell cycle and DNA repair mechanisms. This disruption can lead to cell death, particularly in cancer cells that rely heavily on these processes .
Properties
IUPAC Name |
N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(11-7-8-11)21-16-10-14(15-6-3-9-27-15)23-24(16)19-20-13-5-2-1-4-12(13)18(26)22-19/h3,6,9-11H,1-2,4-5,7-8H2,(H,21,25)(H,20,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVPFIPFUCRWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.